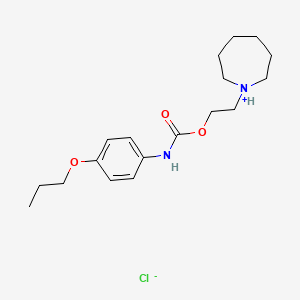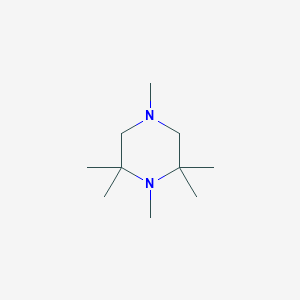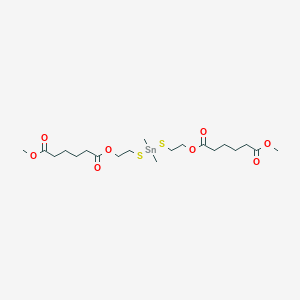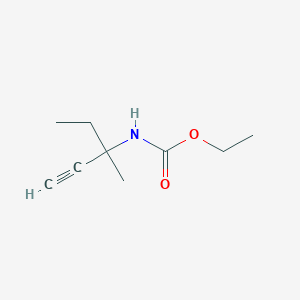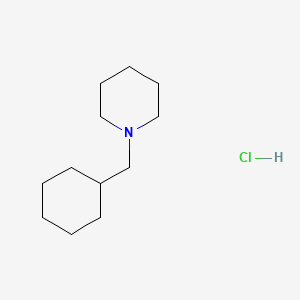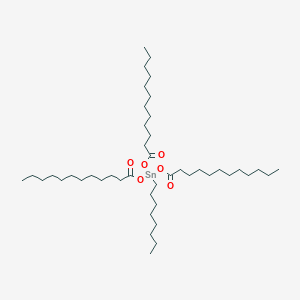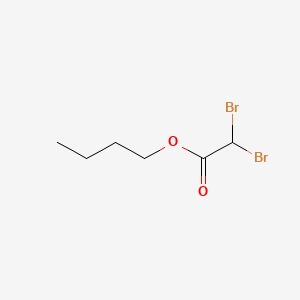
Butyl dibromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl dibromoacetate is an organic compound with the molecular formula C6H10Br2O2 and a molecular weight of 273.95 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Butyl dibromoacetate can be synthesized through a two-step process. The first step involves the reaction of bromoacetic acid with sulfoxide chloride to produce bromoacetyl chloride. In the second step, bromoacetyl chloride reacts with butanol in the presence of a base such as sodium tripolyphosphate and a solvent like chloroform . The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Butyl dibromoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: It can be hydrolyzed to produce butanol and dibromoacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butyl dibromoacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites in molecules, leading to the formation of covalent bonds. This property makes it useful in the synthesis of complex organic molecules and pharmaceuticals .
Comparison with Similar Compounds
Butyl dibromoacetate can be compared to other similar compounds such as:
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl bromoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl bromoacetate: Has a tert-butyl group instead of a butyl group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses in synthesis.
Properties
CAS No. |
59956-56-8 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
butyl 2,2-dibromoacetate |
InChI |
InChI=1S/C6H10Br2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
PRKVHEYASKRHKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


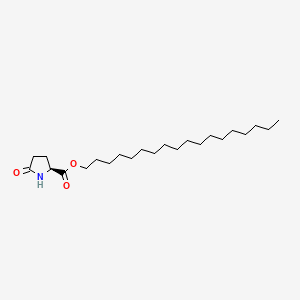
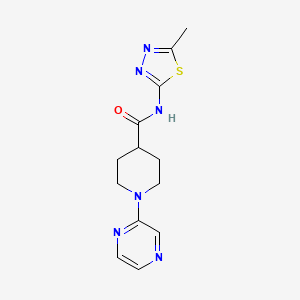
![3-Sulfanylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B13770059.png)
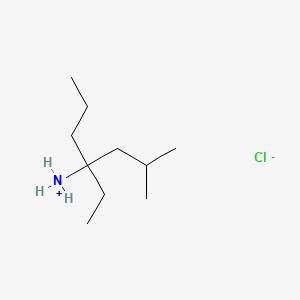
![Molybdenum, bis[bis(2-ethylhexyl)carbamodithioato-kappaS,kappaS']dioxodi-mu-thioxodi-](/img/structure/B13770069.png)
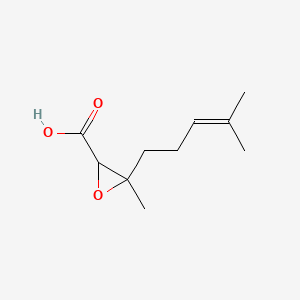
![methanesulfonic acid;5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-3-carboxamide](/img/structure/B13770091.png)
